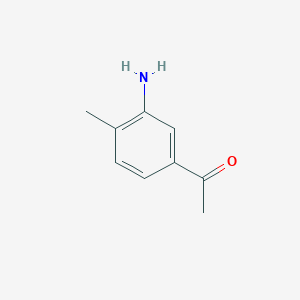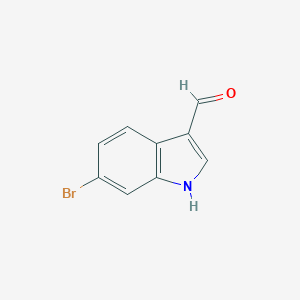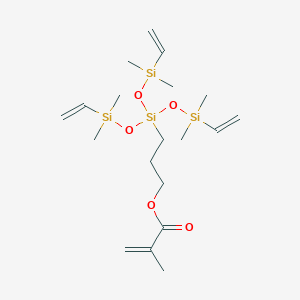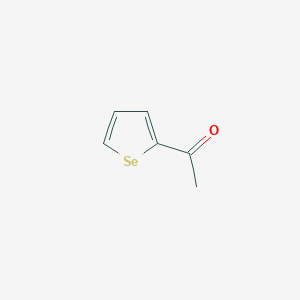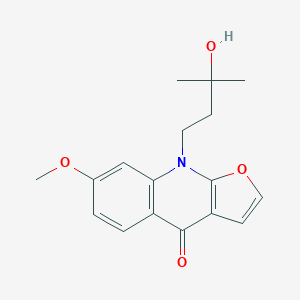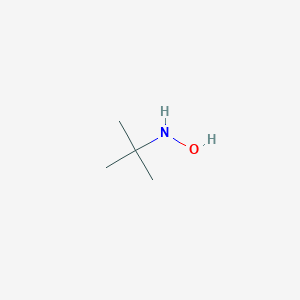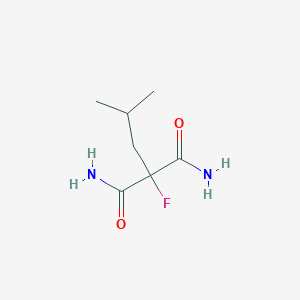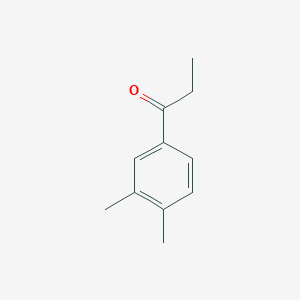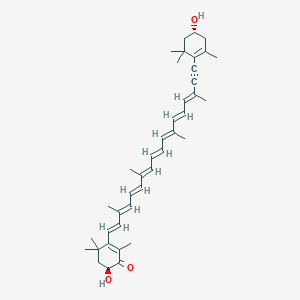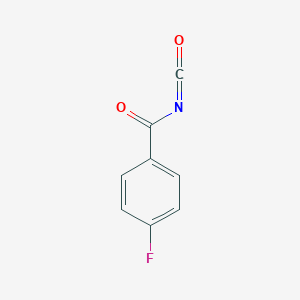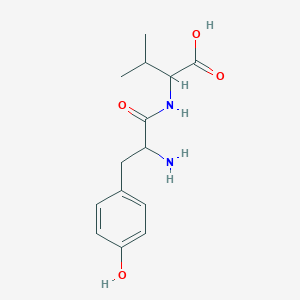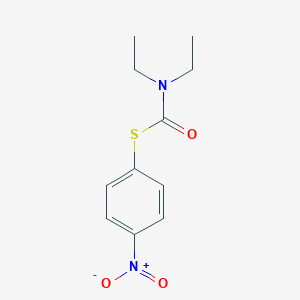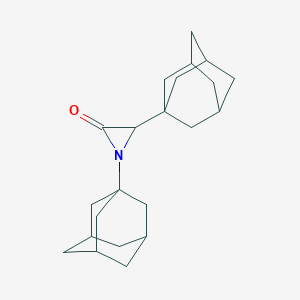![molecular formula C8H10O B099455 Tricyclo[4.2.0.0(2,4)]octan-5-one CAS No. 19093-14-2](/img/structure/B99455.png)
Tricyclo[4.2.0.0(2,4)]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.2.0.0(2,4)]octan-5-one is a bicyclic compound that has received significant attention from the scientific community due to its unique structure and potential applications. This compound is commonly referred to as TCO and has been the focus of numerous scientific studies aimed at understanding its properties and potential uses.
Wirkmechanismus
The mechanism of action of TCO is not fully understood. However, it is believed that TCO may interact with proteins and enzymes in the body, leading to changes in their activity and function. This interaction may be due to the unique structure of TCO, which allows it to bind to specific sites on proteins and enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of TCO are still being studied. However, some studies have suggested that TCO may have anti-inflammatory and analgesic properties. Additionally, TCO has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCO in lab experiments is its unique structure, which allows it to interact with proteins and enzymes in a specific way. Additionally, TCO is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using TCO in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are several future directions for research on TCO. One potential area of research is the development of new synthetic methods for TCO that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of TCO and its potential applications in the treatment of various diseases. Finally, researchers may also explore the use of TCO in other fields such as organic electronics and materials science.
Synthesemethoden
The synthesis of TCO is a complex process that involves several steps. One of the most commonly used methods for synthesizing TCO is the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. TCO can be synthesized by reacting cyclopentadiene with maleic anhydride.
Wissenschaftliche Forschungsanwendungen
TCO has a wide range of potential scientific research applications. One of the most promising applications of TCO is in the field of organic electronics. TCO has been shown to have excellent electrical properties, making it an ideal candidate for use in organic electronic devices such as solar cells and transistors.
Eigenschaften
CAS-Nummer |
19093-14-2 |
|---|---|
Produktname |
Tricyclo[4.2.0.0(2,4)]octan-5-one |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
tricyclo[4.2.0.02,4]octan-5-one |
InChI |
InChI=1S/C8H10O/c9-8-5-2-1-4(5)6-3-7(6)8/h4-7H,1-3H2 |
InChI-Schlüssel |
LJLICTIKKGSCKI-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CC3C2=O |
Kanonische SMILES |
C1CC2C1C3CC3C2=O |
Synonyme |
Tricyclo[4.2.0.02,4]octan-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



